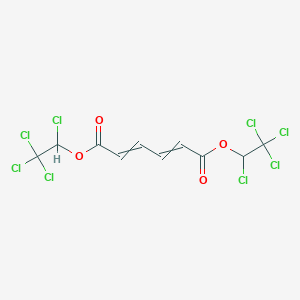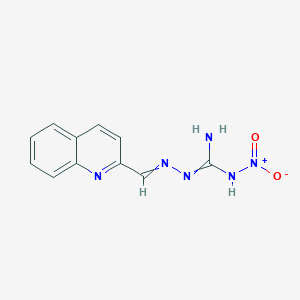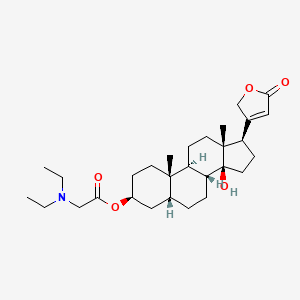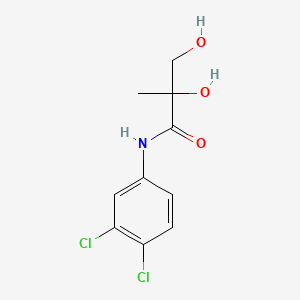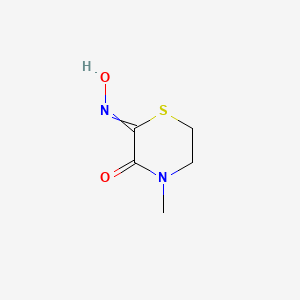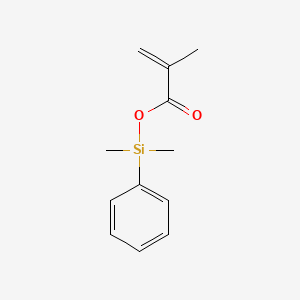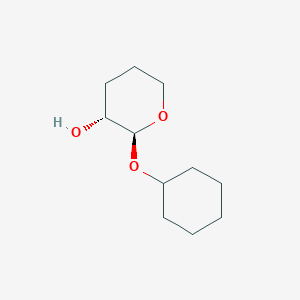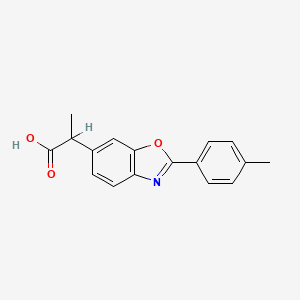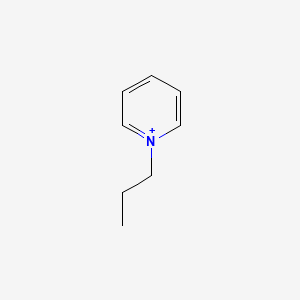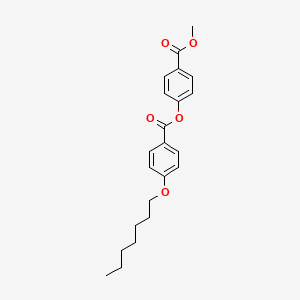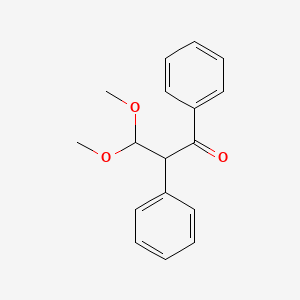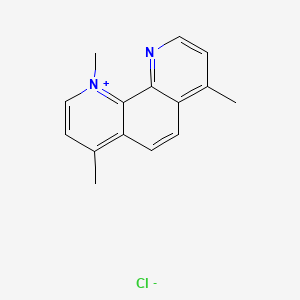
1,4,7-Trimethyl-1,10-phenanthrolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it forms strong complexes with metal ions. The presence of methyl groups at positions 1, 4, and 7 enhances its chemical properties, making it a valuable reagent in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride can be synthesized through a series of chemical reactions starting from 1,10-phenanthroline. The methylation of 1,10-phenanthroline is typically achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting trimethylated product is then converted to its chloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
Wissenschaftliche Forschungsanwendungen
1,4,7-Trimethyl-1,10-phenanthrolinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in environmental and industrial samples.
Wirkmechanismus
The mechanism of action of 1,4,7-Trimethyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteins by removing essential metal ions from their active sites. The compound primarily targets zinc metalloproteases, leading to the formation of inactive enzyme complexes .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is compared with other similar compounds such as:
1,10-Phenanthroline: The parent compound, which lacks the methyl groups, making it less hydrophobic and less sterically hindered.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic and steric characteristics.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at positions 2 and 9, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific methylation pattern, which enhances its chemical stability and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
51620-99-6 |
|---|---|
Molekularformel |
C15H15ClN2 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
1,4,7-trimethyl-1,10-phenanthrolin-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-10-6-8-16-14-12(10)4-5-13-11(2)7-9-17(3)15(13)14;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MOLWLGUNGKOXGL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C2C=CC3=C(C=C[N+](=C3C2=NC=C1)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


